Hexamethylindanopyran, (4R,7S)-

Catalog No.
S13262050
CAS No.
172339-63-8
M.F
C18H26O
M. Wt
258.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylindanopyran, (4R,7S)-

CAS Number

172339-63-8

Product Name

Hexamethylindanopyran, (4R,7S)-

IUPAC Name

(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1

InChI Key

ONKNPOPIGWHAQC-NWDGAFQWSA-N

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Isomeric SMILES

C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C

Hexamethylindanopyran, also known as galaxolide, is a synthetic musk compound characterized by its sweet, musky, floral, and woody odor. It belongs to the polycyclic musk family and has the chemical formula C18H26OC_{18}H_{26}O with a molecular weight of approximately 258.4 g/mol. This compound is notable for its chiral centers at carbon atoms 4 and 7, leading to the existence of multiple stereoisomers, including (4R,7S)-hexamethylindanopyran. Galaxolide was first synthesized in the 1960s and has since become a staple in the fragrance industry due to its stability and pleasant aroma .

Typical of polycyclic compounds. It is relatively stable but can react under specific conditions:

  • Oxidation: It may oxidize when exposed to strong oxidizing agents, potentially leading to the formation of various degradation products.
  • Hydrolysis: While it presents no significant reactivity with water, prolonged exposure to strong acids or bases can lead to hydrolytic degradation.
  • Environmental Degradation: In the atmosphere, galaxolide is predicted to degrade rapidly through reactions with hydroxyl radicals .

The synthesis of hexamethylindanopyran typically involves multi-step organic reactions:

  • Cyclization: The initial step usually involves the cyclization of suitable precursors to form the indanopyran structure.
  • Methylation: Subsequent steps involve methylation reactions using methylating agents to introduce the hexamethyl groups.
  • Purification: The final product is purified through distillation or chromatography techniques to isolate the desired stereoisomers.

The original synthesis was conducted by Heeringa and Beets in 1965, focusing on improving existing synthetic musk compounds for stability and hydrophobicity .

Hexamethylindanopyran is widely used in various applications:

  • Fragrance Industry: It is primarily utilized as a musky fragrance component in perfumes, personal care products like shampoos and lotions, and household products such as detergents and fabric softeners.
  • Cosmetics: It serves as a perfuming agent in cosmetics, enhancing the scent profile of products .
  • Environmental Monitoring: Due to its prevalence in consumer products, it is often monitored in environmental studies assessing pollutant levels in aquatic systems .

Research into the interactions of hexamethylindanopyran with biological systems has highlighted its potential allergenic properties. Patch tests have shown that it can elicit allergic reactions in sensitive individuals upon skin contact. Additionally, its environmental impact has been studied concerning its toxicity to aquatic organisms, indicating significant risks associated with its release into water bodies .

Hexamethylindanopyran shares structural similarities with other polycyclic musks. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Galaxolide (Hexamethylindanopyran)C18H26OC_{18}H_{26}OSweet musky odor; multiple stereoisomers; widely used in fragrances.
Musk KetoneC13H18OC_{13}H_{18}OSynthetic musk; less complex structure; used similarly but less stable.
Musk AmbretteC12H16OC_{12}H_{16}ONatural musk alternative; derived from plant sources; different odor profile.
Musk XyleneC12H16C_{12}H_{16}Synthetic musk; known for strong odor; less environmentally friendly.

Hexamethylindanopyran's unique combination of structural complexity and pleasant fragrance makes it particularly valued in perfumery compared to simpler musks like musk ketone or musk xylene . Its environmental profile also differentiates it from other musks that may be more persistent or toxic.

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

258.198365449 g/mol

Monoisotopic Mass

258.198365449 g/mol

Heavy Atom Count

19

UNII

8OOC6825VC

Dates

Last modified: 08-10-2024

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